

An In-depth Technical Guide on the STING Binding Affinity of Ulevostinag

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Compound of Interest

Compound Name: Ulevostinag (isomer 2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Ulevostinag (also known as MK-1454), a potent cyclic dinucleotide agonist for the Stimulator of Interferon Genes (STING) protein.^{[1][2]} Ulevostinag is under investigation for its potential in cancer immunotherapy due to its ability to activate the STING pathway, leading to an antitumor immune response.^{[1][3][4]}

Quantitative Binding Affinity Data

Ulevostinag demonstrates high-affinity binding to the human STING protein. The binding affinity has been quantified using Surface Plasmon Resonance (SPR), a label-free technique for measuring biomolecular interactions in real-time.

Compound	Target	Assay Method	Binding Affinity (Kd)	Reference
Ulevostinag (MK-1454)	Human STING (residues 137-379)	Surface Plasmon Resonance (SPR)	0.3 nM	^[5]

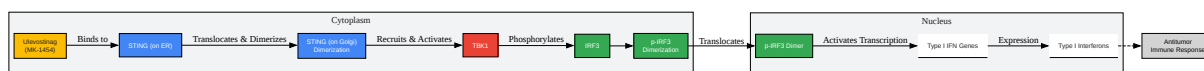
Experimental Protocol: Surface Plasmon Resonance (SPR)

The binding affinity of Ulevostinag to STING was determined using the following SPR protocol[5]:

- **Protein Immobilization:** Recombinant human STING protein, comprising the cyclic dinucleotide-binding domain (residues 137-379), was immobilized on a CM5 sensor chip.
- **Analyte Injection:** Ulevostinag, at concentrations ranging from 0.1 to 100 nM, was injected over the sensor chip surface at a flow rate of 30 μ L/min.
- **Running Buffer:** The experiment was conducted using a running buffer of 10 mM HEPES, 150 mM NaCl, and 0.05% Tween 20 at a pH of 7.4.
- **Data Analysis:** The resulting sensorgrams were fitted to a 1:1 binding model to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) was calculated.

STING Signaling Pathway

Ulevostinag, as a STING agonist, activates a critical innate immune signaling pathway. The binding of Ulevostinag to STING, which is located on the endoplasmic reticulum, induces a conformational change in the STING protein.[6] This leads to its dimerization and translocation from the ER to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[6][7] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[6][7] This cytokine milieu stimulates an antitumor immune response by enhancing the cross-presentation of tumor antigens by dendritic cells to cytotoxic T lymphocytes.[4]

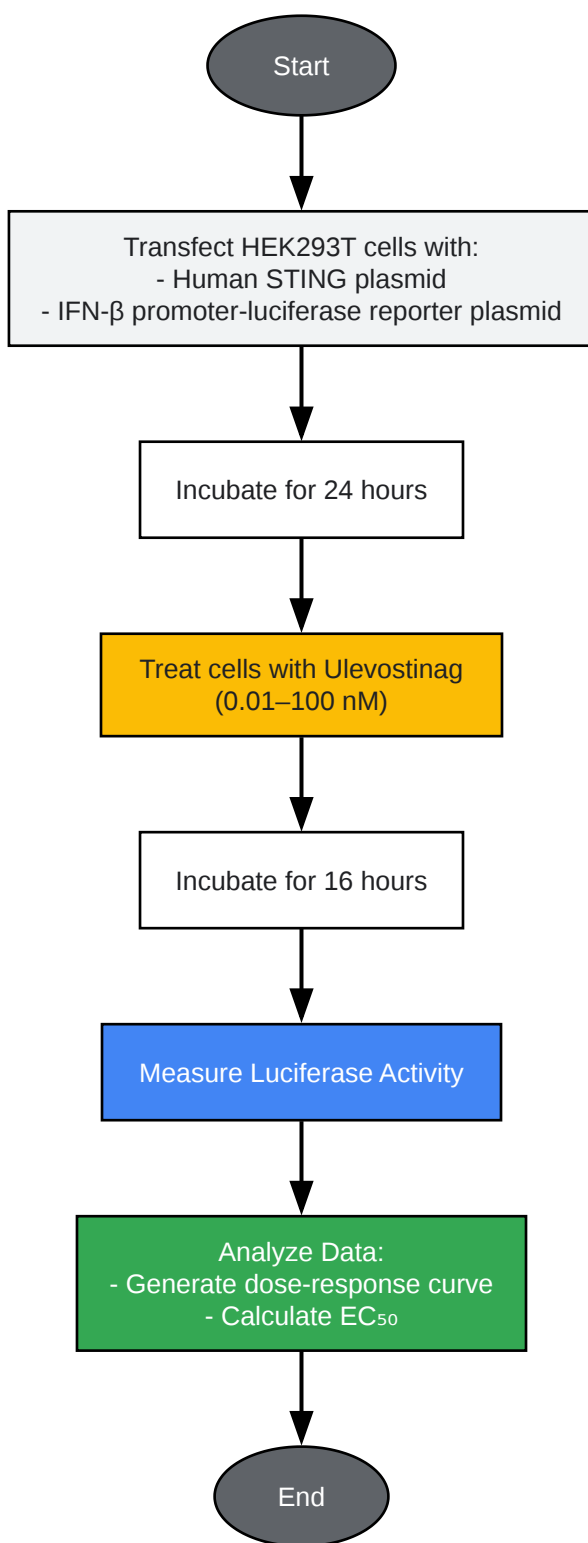


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STING Signaling Pathway Activation by Ulevostinag.

Experimental Workflow for Cellular STING Activation

The functional consequence of Ulevostinag binding to STING can be assessed using a cell-based reporter assay.



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Workflow for STING Activation Reporter Assay.

Conclusion

Ulevostinag is a high-affinity STING agonist that potently activates the innate immune system. The quantitative binding data and cellular activation profile underscore its potential as a therapeutic agent in immuno-oncology. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

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